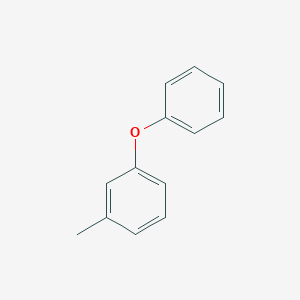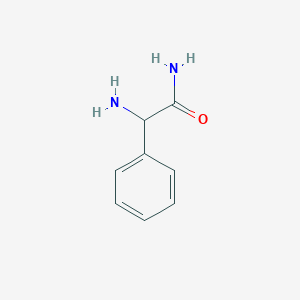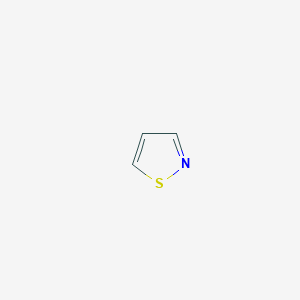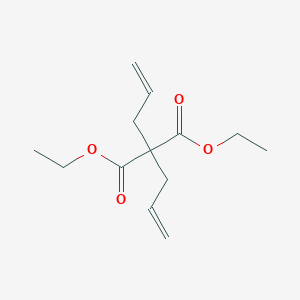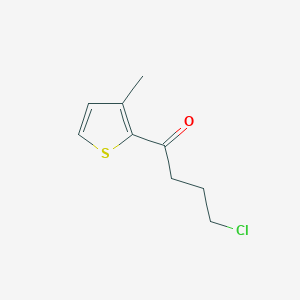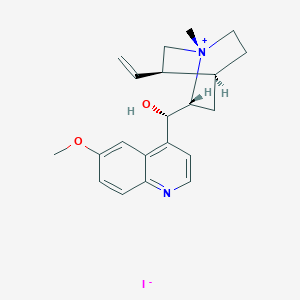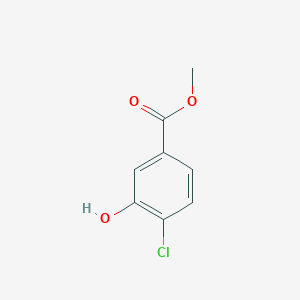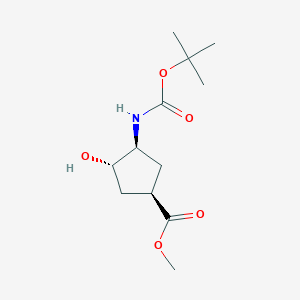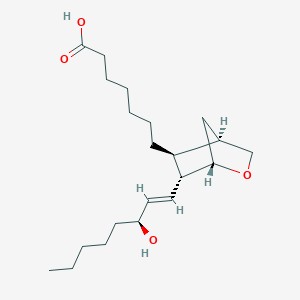![molecular formula C22H35NO3 B042405 Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate CAS No. 100499-85-2](/img/structure/B42405.png)
Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step chemical processes, including reactions that lead to the formation of key intermediates. For example, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates a three-step process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, illustrating the complexity of synthesizing piperidine-based compounds (Kong et al., 2016).
Molecular Structure Analysis
X-ray crystallography has been extensively used to determine the molecular and crystal structures of piperidine derivatives, highlighting the importance of hydrogen bonding and molecular packing in the stabilization of these structures. For instance, studies on derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal intricate details about their molecular orientation and packing driven by hydrogen bonds (Didierjean et al., 2004).
Chemical Reactions and Properties
The reactivity of piperidine derivatives can be attributed to their functional groups, which participate in various chemical reactions. For example, the presence of hydroxyl, carboxylate, and ether groups in these molecules influences their chemical behavior and interactions, including hydrogen bonding and C-H…π interactions (Khan et al., 2013).
科学的研究の応用
Synthetic Routes and Chemical Recycling
Graphical Synthetic Routes of Vandetanib : Research on Vandetanib, a compound with a structural moiety similar to the query compound, highlights various synthetic routes, including substitution, deprotection, and cyclization processes. These methodologies could potentially be applied to or provide insights into the synthesis of complex molecules like the queried compound, demonstrating commercial value in pharmaceutical manufacturing (W. Mi, 2015).
Chemical Recycling of Poly(ethylene terephthalate) : Studies on the chemical recycling of PET emphasize hydrolysis and glycolysis techniques for recovering monomers, which could be analogous to processes for breaking down or repurposing compounds similar to the query. These insights highlight the broader applicability of chemical recycling technologies in managing and reutilizing chemical waste (G. Karayannidis & D. Achilias, 2007).
Biodegradation and Environmental Fate
- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) : The review on ETBE biodegradation in soil and groundwater identifies microorganisms capable of degrading ETBE, a compound structurally related to the query, via aerobic processes. This research underscores the environmental impact and degradation pathways of ether-containing compounds, potentially guiding studies on the environmental fate of similar chemicals (S. Thornton et al., 2020).
Pharmacological Applications
- Synthesis and Evaluation of Ligands for D2-like Receptors : The development of arylcycloalkylamines, which include structural motifs analogous to the queried compound, highlights their role in enhancing the potency and selectivity of binding affinity at D2-like receptors. This research reflects the potential pharmacological applications of structurally complex compounds in designing targeted therapies (D. Sikazwe et al., 2009).
Safety And Hazards
The safety and hazards of a compound depend on its structure and properties. For example, some piperidine derivatives can be harmful if swallowed or inhaled, and may cause eye irritation3.
将来の方向性
Future research could involve studying the biological activity of this compound, determining its mechanism of action, and optimizing its properties for potential use as a pharmaceutical1.
Please note that this is a general analysis based on the classes of compounds this molecule belongs to, and the specific properties and behaviors of this compound could vary. For detailed information, experimental studies and laboratory analysis are needed.
特性
IUPAC Name |
ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-5-26-21(25)18-12-15-23(16-13-18)14-6-7-20(24)17-8-10-19(11-9-17)22(2,3)4/h8-11,18,20,24H,5-7,12-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAAPQXURBSWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCC(C2=CC=C(C=C2)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate | |
CAS RN |
100499-85-2 |
Source


|
| Record name | Ethyl 1-(4-(4-(1,1-dimethylethyl)phenyl)-4-hydroxybutyl)piperidine-4-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100499852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 1-(4-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-HYDROXYBUTYL)PIPERIDINE-4-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN6VVX638B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



